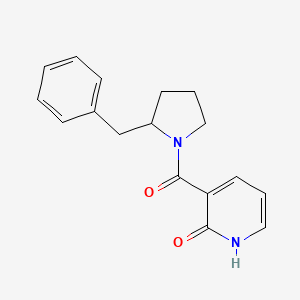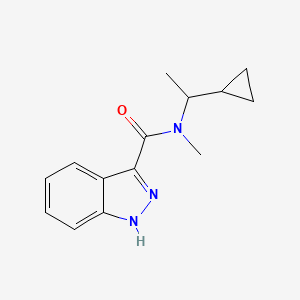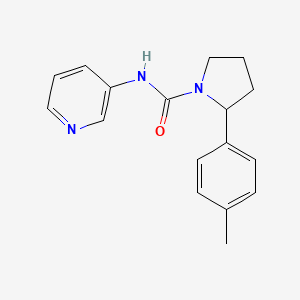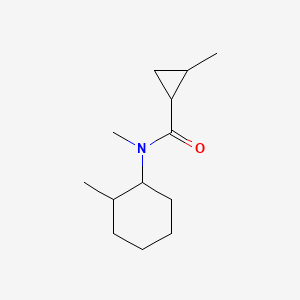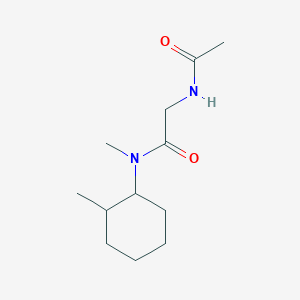
2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide, also known as N-(2-methylcyclohexyl)-N-methylacetamide or MCAM, is a chemical compound that has been widely studied for its potential applications in the fields of medicinal chemistry and drug discovery. This compound is a derivative of the natural product muscone, and it has been shown to exhibit a range of interesting biological activities. In
Scientific Research Applications
2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide has been studied for its potential applications in the areas of cancer research, neuroprotection, and pain management. In cancer research, MCAM has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It is believed that MCAM exerts its anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, MCAM has been shown to protect neurons from oxidative stress and inflammation, which are two major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain management, MCAM has been shown to have analgesic effects in animal models of acute and chronic pain, possibly through the modulation of the opioid system.
Mechanism of Action
The exact mechanism of action of 2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide is not fully understood, but several studies have provided insights into its biological activity. It is believed that MCAM interacts with various molecular targets, including ion channels, enzymes, and receptors. For example, MCAM has been shown to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to inhibit monoamine oxidase, an enzyme that catalyzes the breakdown of neurotransmitters such as dopamine and serotonin. In addition, MCAM has been shown to activate the peroxisome proliferator-activated receptor gamma, a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.
Biochemical and Physiological Effects:
2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Some of these effects include:
- Inhibition of cancer cell growth and induction of apoptosis
- Protection against oxidative stress and inflammation in neurons
- Modulation of the opioid system and analgesic effects
- Inhibition of voltage-gated sodium channels and reduction of excitability in neurons
- Modulation of monoamine oxidase activity and regulation of neurotransmitter levels
- Activation of peroxisome proliferator-activated receptor gamma and regulation of adipogenesis and glucose metabolism
Advantages and Limitations for Lab Experiments
The use of 2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide in lab experiments has several advantages and limitations. Some of the advantages include:
- Wide range of biological activities and potential applications
- Relatively easy and cost-effective synthesis method
- Availability of commercial sources for the compound
Some of the limitations include:
- Limited information on the pharmacokinetics and toxicity of the compound
- Limited information on the optimal dosing and administration routes
- Limited information on the stability and storage conditions of the compound
Future Directions
There are several future directions for the study of 2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide. Some of these directions include:
- Further exploration of the compound's biological activities and molecular targets
- Optimization of the synthesis method and development of new synthetic routes
- Investigation of the pharmacokinetics and toxicity of the compound in animal models and humans
- Evaluation of the compound's potential as a therapeutic agent for cancer, neurodegenerative diseases, and pain management
- Development of new derivatives and analogs of the compound with improved biological activity and pharmacological properties
Conclusion:
In conclusion, 2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide is a promising compound that has been extensively studied for its potential applications in the fields of medicinal chemistry and drug discovery. The compound exhibits a range of interesting biological activities, including inhibition of cancer cell growth, neuroprotection, and pain management. Future studies will continue to explore the compound's molecular targets, pharmacokinetics, and therapeutic potential, with the ultimate goal of developing new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of 2-acetamido-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethyl-2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide(2-methylcyclohexyl)acetamide can be achieved through a multi-step process that involves the conversion of muscone to the corresponding amine, followed by acetylation and 2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamidemethylation. The detailed synthetic route has been described in the literature, and it involves the use of various reagents and solvents. The yield of the final product can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.
properties
IUPAC Name |
2-acetamido-N-methyl-N-(2-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9-6-4-5-7-11(9)14(3)12(16)8-13-10(2)15/h9,11H,4-8H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTQZLLOHCGRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

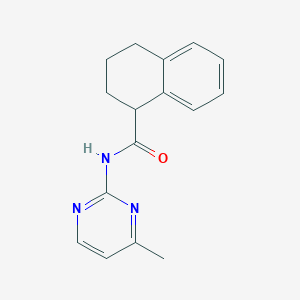
![[(3-Cyanophenyl)-[2-(4-methyl-1,3-thiazol-2-yl)ethylamino]methyl]phosphonic acid](/img/structure/B7494454.png)
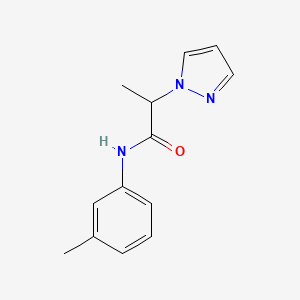
![1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494467.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
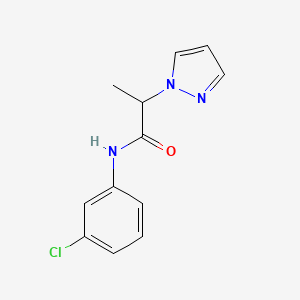
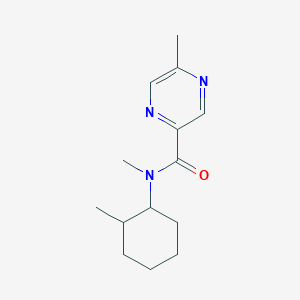
![N-(6-pyrazol-1-ylpyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494494.png)
